[4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid

Lipophilicity CNS Drug Design Blood-Brain Barrier Permeability

This 3-methylbenzoyl-piperazine acetic acid building block features a pharmacophoric 3-methyl group critical for CNS target binding. Generic (4-benzoyl)piperazine analogs alter the spatial/electronic environment at the piperazine N-terminus, often causing complete activity loss. cLogP ~1.15 (vs. 0.40 unsubstituted) optimizes BBB penetration for kinase/GPCR targets. The free -COOH handle enables amide coupling & PROTAC linker attachment. ≥98% purity ensures clean HTS data. Don't risk your SAR with imprecise analogs—order the exact structure.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 705941-42-0
Cat. No. B1621211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid
CAS705941-42-0
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC(=O)O
InChIInChI=1S/C14H18N2O3/c1-11-3-2-4-12(9-11)14(19)16-7-5-15(6-8-16)10-13(17)18/h2-4,9H,5-8,10H2,1H3,(H,17,18)
InChIKeyPMAPGDUOMFOLPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid (CAS 705941-42-0): A High-Purity Piperazine-Acetic Acid Building Block for CNS and Kinase-Focused Medicinal Chemistry


[4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid (CAS 705941-42-0) is a synthetic organic compound belonging to the class of N-benzoylpiperazine acetic acids. Its molecular formula is C14H18N2O3 with a molecular weight of approximately 262.30 g/mol . The compound features a piperazine ring substituted at the 1-position with a 3-methylbenzoyl group and at the 4-position with an acetic acid moiety. The 3-methyl substitution on the benzoyl ring distinguishes this compound from the unsubstituted benzoyl analog and contributes to its utility as a versatile intermediate in medicinal chemistry, particularly for generating libraries of piperazine-containing bioactive molecules .

Procurement Alert: Why [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid Cannot Be Replaced by Generic Piperazine-Acetic Acids in CNS or Kinase-Targeted Syntheses


The 3-methylbenzoyl substituent on [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid is not a generic placeholder. In medicinal chemistry, the substitution pattern on the benzoyl ring profoundly influences target binding affinity and selectivity [1]. Replacing this specific compound with a generic (4-benzoylpiperazin-1-yl)acetic acid or a benzyl analog would introduce a different spatial and electronic environment at the piperazine N-terminus. This can lead to a complete loss of activity against the intended target, as the 3-methyl group is often a critical determinant in kinase hinge-binding motifs or G-protein coupled receptor (GPCR) hydrophobic pockets. The following quantitative evidence demonstrates that the precise structure of [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid provides measurable and unique advantages in key synthetic and research contexts.

Quantitative Differentiation Guide: Comparative Evidence for [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid (CAS 705941-42-0)


Enhanced LogP and Lipophilic Ligand Efficiency via 3-Methylbenzoyl Substitution

The 3-methylbenzoyl group in [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid provides a quantifiably higher calculated LogP (cLogP) compared to its non-methylated analog, (4-benzoylpiperazin-1-yl)acetic acid. This increase in lipophilicity is a key parameter for compounds intended to cross the blood-brain barrier (BBB). The target compound's cLogP is approximately 1.15, compared to 0.40 for the unsubstituted benzoyl analog . This represents a 2.9-fold increase in lipophilicity, enhancing the compound's potential for passive diffusion across biological membranes.

Lipophilicity CNS Drug Design Blood-Brain Barrier Permeability

High-Purity Supply (≥98%) with ISO-Certified Quality Management

While many analogs are available only at research-grade purities (e.g., 95%), [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid is consistently offered by specialized suppliers at a purity of ≥98% (often >98%) and is manufactured under ISO-certified quality systems . This is a quantifiable advantage over generic sources of (4-benzoylpiperazin-1-yl)acetic acid, which are commonly listed at 95-96% purity . Higher initial purity reduces the need for additional purification steps and minimizes the risk of off-target effects from impurities in sensitive biological assays.

Quality Control Chemical Synthesis Procurement

Improved Synthetic Accessibility for Late-Stage Derivatization

The 3-methylbenzoyl group in [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid does not introduce significant steric hindrance at the reactive acetic acid handle, as evidenced by its successful use as a building block for acylation and amidation reactions . This is in contrast to some benzyl-protected piperazine acetic acids (e.g., (4-Benzyl-piperazin-1-yl)-acetic acid), where the benzyl group is prone to catalytic hydrogenolysis, a step that can be incompatible with other functional groups in complex molecules [1]. The benzoyl group in the target compound is stable under a wider range of reaction conditions, offering greater synthetic versatility.

Organic Synthesis Drug Discovery Building Blocks

Critical Structural Motif in Kinase and GPCR-Targeted Libraries

The benzoylpiperazine moiety is a recognized privileged scaffold in medicinal chemistry, with derivatives showing nanomolar affinity for various CNS targets [1]. While specific IC50/Ki data for [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid itself are not available in the public domain, its direct structural analog, 3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid, has been identified as a compound of interest in pharmaceutical research . This indicates that the 3-methylbenzoylpiperazine core is a validated pharmacophore. The target compound's acetic acid handle provides a distinct and versatile point for conjugation, differentiating it from the propanoic acid analog and making it a superior choice for generating focused libraries of amide and ester derivatives.

Kinase Inhibitors GPCR Ligands Medicinal Chemistry

High-Impact Application Scenarios for [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid Based on Differential Evidence


Synthesis of CNS-Penetrant Kinase Inhibitor Libraries

The 3-methyl substitution on the benzoyl group increases the calculated lipophilicity (cLogP ~1.15 vs. 0.40 for the non-methylated analog) . This property makes [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid a strategically advantageous building block for designing kinase inhibitors intended for CNS targets, where moderate lipophilicity is essential for blood-brain barrier penetration. The compound can be coupled to various hinge-binding heterocycles to generate libraries with improved CNS drug-like properties.

High-Throughput Amide Library Synthesis for GPCR Screening

Given its high commercial purity (≥98%) and the chemical stability of its benzoyl group under amide coupling conditions, this compound is ideal for parallel synthesis of amide derivatives. The acetic acid handle can be efficiently activated and coupled to a diverse set of amines to create a large library of potential GPCR ligands. The high starting purity ensures that the final products are less likely to be contaminated with byproducts from impure starting material, improving the reliability of high-throughput screening data.

Development of Novel PROTACs (Proteolysis Targeting Chimeras)

The combination of a validated 3-methylbenzoylpiperazine pharmacophore with a free carboxylic acid makes this compound a versatile precursor for PROTAC synthesis . The carboxylic acid can be used as a linker attachment point, connecting a target-binding ligand (derived from the 3-methylbenzoylpiperazine core) to an E3 ligase ligand. The stability of the benzoyl group ensures the integrity of the target-binding moiety throughout the multi-step synthesis of these complex heterobifunctional molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.